Methyl 11-oxoundecanoate

CAS No.: 1931-65-3

Cat. No.: VC14398432

Molecular Formula: C12H22O3

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1931-65-3 |

|---|---|

| Molecular Formula | C12H22O3 |

| Molecular Weight | 214.30 g/mol |

| IUPAC Name | methyl 11-oxoundecanoate |

| Standard InChI | InChI=1S/C12H22O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h11H,2-10H2,1H3 |

| Standard InChI Key | RHGDHBUHYHTCSH-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCCCCCCCCC=O |

Introduction

Chemical Identity and Structural Characteristics

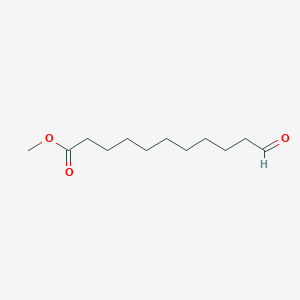

Methyl 11-oxoundecanoate is systematically named as methyl undecanoate with a ketone group at the 11th carbon. Its IUPAC name, methyl 11-oxoundecanoate, reflects this substitution pattern, while common synonyms include methyl 10-formyldecanoate and 11-oxoundecanoic acid methyl ester . The compound’s structure (Fig. 1) features a linear aliphatic chain with an ester moiety at C1 and a ketone at C11, conferring dual reactivity for nucleophilic and electrophilic transformations.

Table 1: Fundamental physicochemical properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 214.30 g/mol | |

| Exact mass | 214.157 Da | |

| PSA | 43.37 Ų | |

| LogP | 2.87 |

While experimental data for melting/boiling points remain unreported, its logP value suggests moderate hydrophobicity, aligning with similar mid-chain esters. The ketone group’s electron-withdrawing nature enhances susceptibility to reduction and nucleophilic addition, key for downstream modifications .

Synthetic Methodologies

Wittig Coupling Route

A deuterium-labeled synthesis pathway involves Wittig coupling between 3,6-nonadienyltriphenylphosphonium iodide and methyl 11-oxoundecanoate-8,8,9,9- (Fig. 2A) . Critical steps include:

-

Phosphonium salt preparation: 2-Pentynol → 1-bromo-2-pentyne (via ) → Grignard coupling with 3-butynol → 3,6-nonadiynol → hydrogenation to 3,6-nonadienol → conversion to iodide salt.

-

Aldehyde ester synthesis: Coupling 7-bromoheptanoic acid with 3-butynol (/NH) → hydroxyalkynoic acid → methyl ester → tetrahydropyranyl (THP) protection → deuteration (, Rh catalyst) → THP deprotection → oxidation (pyridinium chlorochromate) to aldehyde.

This route yields methyl 11,14,17-eicosatrienoate-8,8,9,9- with >90% isotopic purity, demonstrating the compound’s role in synthesizing labeled lipids .

Cross-Metathesis/Isomerization Approach

A tandem cross-metathesis (CM) and isomerization strategy using methyl oleate and cis-2-butene-1,2-diol provides a scalable alternative (Fig. 2B) :

-

CM reaction: Stewart-Grubbs catalyst (0°C) facilitates coupling, yielding methyl (E)-11-hydroxyundec-9-enoate (71.5% yield).

-

Isomerization: Ruthenium-catalyzed (e.g., ) conversion of the allylic alcohol to methyl 11-oxoundecanoate via keto-enol tautomerization.

This method achieves >90% conversion under mild conditions, avoiding harsh oxidants and enabling one-pot workflows .

Table 2: Comparison of synthetic methods

| Parameter | Wittig Route | Metathesis Route |

|---|---|---|

| Catalyst | Rhodium/TPP | Stewart-Grubbs/Ru |

| Temperature | 25–100°C | 0–25°C |

| Yield | 70–85% | 71–91% |

| Isotopic labeling | Yes (, ) | No |

Physicochemical and Spectroscopic Properties

NMR Characterization

-

Ester methyl: 3.66 (s, 3H)

-

Ketone-proximal CH: 2.41 (td, , 2H)

-

Aliphatic chain: 1.26–1.35 (m, 12H)

NMR confirms the ketone ( 203.1) and ester carbonyl ( 174.5) .

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at 214.157 ([M+H]) . Fragmentation patterns include loss of (44 Da) and sequential alkane chain cleavage.

Industrial and Research Applications

Polyamide PA11 Precursor

Methyl 11-oxoundecanoate is hydrogenated to 11-aminoundecanoic acid, the monomer for PA11 (Rilsan®). Metathesis-derived routes reduce reliance on castor oil, enabling sustainable production .

Isotope-Labeled Lipid Synthesis

Deuterated variants (e.g., 8,8,9,9-) serve as internal standards in lipidomics and metabolic tracing studies .

Table 3: Application matrix

| Application | Derivative | Use Case |

|---|---|---|

| Polymers | 11-aminoundecanoic acid | PA11 fibers |

| Analytical standards | -labeled ester | LC-MS quantification |

| Surfactants | Sulfonated derivatives | Emulsifiers |

Recent Advances and Future Directions

Recent breakthroughs include:

-

Tandem CM/isomerization: Single-step conversion of methyl oleate to 11-oxoundecanoate, reducing purification steps .

-

Deuterium incorporation: Enhanced resolution in NMR and mass spectrometry for lipid dynamics studies .

Future research should explore enzymatic synthesis routes and copolymer applications to broaden industrial relevance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume